B1574367 LY2780301

LY2780301

カタログ番号 B1574367
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

科学的研究の応用

Dual Inhibition of p70 S6 Kinase and Akt

LY2780301 is primarily studied for its dual inhibition of p70 S6 kinase and Akt. This dual inhibitory action is significant in cancer research, especially in the treatment of advanced or metastatic cancer. Studies have explored its pharmacokinetics, pharmacodynamics, and safety profile in the context of cancer treatment (Azaro et al., 2015).

Combination with Chemotherapy

Research has been conducted on the combination of LY2780301 with other chemotherapy agents like gemcitabine. This combination aims to target cancers that are reliant on the PI3K/AKT/mTOR signaling pathway. Studies have assessed the maximum tolerated dose, safety, and antitumor activity of this combination (Angevin et al., 2017).

Pharmacokinetic Drug-Drug Interaction Studies

The interaction of LY2780301 with other drugs, such as Paclitaxel, has been a subject of investigation. These studies are crucial in understanding how LY2780301 may affect or be affected by other drugs commonly used in cancer treatment, thereby informing safe and effective combination therapies (Rezai et al., 2016).

First-in-Human Safety and Efficacy Studies

Initial human trials have been conducted to evaluate the safety, efficacy, and optimal dosing of LY2780301. These studies are critical in translating preclinical findings into potential clinical applications (Calvo et al., 2012).

特性

製品名

LY2780301

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。